4-(2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetyl)piperazine-1-carbaldehyde
Description
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Properties
IUPAC Name |
4-[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]piperazine-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4/c27-16-23-10-12-25(13-11-23)22(30)21(29)18-14-26(19-7-3-2-6-17(18)19)15-20(28)24-8-4-1-5-9-24/h2-3,6-7,14,16H,1,4-5,8-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJVWIDLZLXAGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N4CCN(CC4)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetyl)piperazine-1-carbaldehyde is a synthetic derivative with potential biological activities, particularly in the realm of pharmacology. This article reviews its biological activity, including its mechanisms, efficacy, and potential therapeutic applications based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 320.36 g/mol. The structure features a piperazine ring, which is often associated with various pharmacological activities, including antipsychotic and antidepressant effects.
The biological activity of this compound may be attributed to several mechanisms:
- Cholinergic Activity : Compounds with similar structures have been noted for their ability to inhibit acetylcholinesterase (AChE), which increases acetylcholine levels in the brain, potentially enhancing cognitive functions and memory retention. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease .
- Neuroprotective Effects : Some studies suggest that related compounds exhibit neuroprotective properties through antioxidant activities, reducing oxidative stress in neuronal cells . This could be beneficial in preventing neuronal damage associated with various neurological disorders.
- Antidepressant Potential : The piperidine moiety may contribute to antidepressant-like effects, as seen in other piperidine derivatives that modulate neurotransmitter systems involved in mood regulation .
Biological Activity Data
Several studies have investigated the biological activities of structurally related compounds. Here is a summary of relevant findings:
Case Study 1: AChE Inhibition
A study focused on the synthesis of indole-piperazine hybrids demonstrated significant inhibition of AChE activity, suggesting that similar compounds could enhance cholinergic transmission. The most potent derivative showed an IC50 value comparable to established AChE inhibitors like donepezil .
Case Study 2: Neuroprotection
Research involving piperidine derivatives indicated their ability to protect neuronal cells from hydrogen peroxide-induced oxidative damage. This suggests potential therapeutic applications for neurodegenerative diseases where oxidative stress plays a critical role .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
